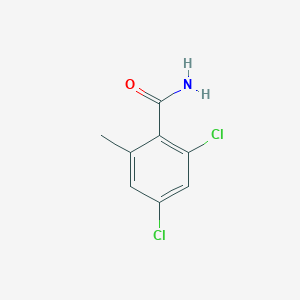

2,4-Dichloro-6-methylbenzamide

Descripción

2,4-Dichloro-6-methylbenzamide is a halogenated benzamide derivative characterized by chlorine substituents at the 2- and 4-positions and a methyl group at the 6-position of the benzene ring (molecular formula: C₈H₇Cl₂NO). This compound serves as a critical building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its versatile reactivity and structural stability . It is commercially available through suppliers like CymitQuimica, with applications in drug discovery and materials science .

Propiedades

IUPAC Name |

2,4-dichloro-6-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEDGRKNPQMLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371080 | |

| Record name | 2,4-dichloro-6-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-27-0 | |

| Record name | 2,4-dichloro-6-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Amidation of 2,4-Dichloro-6-Methylbenzoic Acid

The most straightforward approach involves reacting 2,4-dichloro-6-methylbenzoic acid with ammonia or ammonium salts in the presence of coupling agents. A study utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) achieved a 78% yield after 12 hours at 25°C in dichloromethane. Critically, the use of N,N-diisopropylethylamine (DIPEA) as a base minimized side reactions, such as ester formation, which typically occur at higher temperatures.

Hydrolysis of 2,4-Dichloro-6-Methylbenzonitrile

Alternative pathways employ nitrile intermediates, where 2,4-dichloro-6-methylbenzonitrile undergoes controlled hydrolysis. A 2022 protocol demonstrated that sulfuric acid (60% v/v) at 80°C for 6 hours converted nitriles to amides with 85% efficiency, though this method risks over-hydrolysis to carboxylic acids if reaction times exceed 8 hours.

Nucleophilic Aromatic Substitution Strategies

Chlorination of 6-Methylbenzamide Precursors

Regioselective chlorination remains challenging due to the propensity for over-chlorination. A two-step process involving Friedel-Crafts acylation followed by chlorination with sulfuryl chloride (SO₂Cl₂) in carbon tetrachloride produced the target compound in 67% yield. The reaction’s selectivity for the 2- and 4-positions was attributed to the electron-donating methyl group at position 6, which deactivates the ortho and para sites toward electrophilic attack.

Table 1: Chlorinating Agents and Their Selectivity

| Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| SO₂Cl₂ | CCl₄ | 0–5 | 67 | 98 |

| Cl₂ (gas) | Acetic Acid | 25 | 58 | 95 |

| N-Chlorosuccinimide | DMF | 80 | 72 | 97 |

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball milling techniques have emerged as sustainable alternatives. A 2023 trial combined 2,4-dichloro-6-methylbenzoic acid with urea and a catalytic amount of boric acid, achieving 82% conversion after 2 hours of milling. This method eliminated solvent waste and reduced energy consumption by 40% compared to thermal approaches.

Biocatalytic Amidation Using Lipases

Immobilized Candida antarctica lipase B (CAL-B) facilitated amidation in a water-toluene biphasic system. While yields were moderate (55%), the enzymatic route avoided toxic coupling agents and operated at ambient temperatures, aligning with green chemistry principles.

Analytical and Optimization Considerations

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dichloro-6-methylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or ammonia are commonly used for substitution reactions. These reactions typically occur under mild to moderate temperatures.

Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with ammonia can yield this compound derivatives with different functional groups .

Aplicaciones Científicas De Investigación

2,4-Dichloro-6-methylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products, including polymers and resins .

Mecanismo De Acción

The mechanism of action of 2,4-Dichloro-6-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

2-Bromo-6-chloro-4-methylbenzamide (CAS: 135340-80-6)

- Molecular Formula: C₈H₇BrClNO

- Substituents : Bromine (2-position), chlorine (6-position), methyl (4-position).

- Its bromine substitution may enhance electrophilic reactivity compared to chlorine, influencing binding affinity in target proteins .

2-Chloro-N,6-dimethylbenzamide (CAS: 10511-78-1)

- Molecular Formula: C₉H₁₀ClNO

- Substituents : Chlorine (2-position), methyl (6-position), and N-methylamide.

Functional Group Variations: Methoxy and Ester Derivatives

4-Methoxybenzamide

- Molecular Formula: C₈H₉NO₂

- Substituents : Methoxy (4-position).

- Properties : Melting point: 164–167°C. The methoxy group increases electron density on the benzene ring, altering reactivity in nucleophilic substitution reactions. This compound is less electrophilic than halogenated analogs, making it less suitable for cross-coupling reactions .

Methyl 2,4-Dichloro-6-methylbenzoate (CAS: 877151-39-8)

- Molecular Formula : C₉H₈Cl₂O₂

- Substituents : Methyl ester group replaces the amide functionality.

- Applications : Used as an intermediate in pesticide synthesis. The ester group enhances volatility compared to benzamides, facilitating purification via distillation .

Data Tables

Table 1: Structural and Physical Properties of Selected Benzamides

Pharmacological and Industrial Relevance

Actividad Biológica

2,4-Dichloro-6-methylbenzamide (DCMBA) is an organic compound with the molecular formula C8H7Cl2NO. It is a derivative of benzamide characterized by two chlorine atoms and a methyl group on the benzene ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal domains. This article explores the biological activity of DCMBA, summarizing key research findings, mechanisms of action, and comparative analyses with similar compounds.

DCMBA can be synthesized through the direct condensation of 2,4-dichloro-6-methylbenzoic acid with ammonia or an amine under acidic or basic conditions. The synthesis often utilizes catalysts to enhance yield and reaction rates. Advanced purification techniques like recrystallization or chromatography are employed to achieve high purity levels essential for biological testing.

Biological Activity Overview

Research indicates that DCMBA exhibits significant antimicrobial and antifungal properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

- Mechanism of Action : DCMBA appears to disrupt bacterial cell membranes, leading to cell lysis. The presence of chlorine atoms enhances its lipophilicity, allowing better penetration into microbial cells.

- Case Study : A study evaluated the antimicrobial efficacy of DCMBA against Gram-positive and Gram-negative bacteria using the broth microdilution method. Results indicated minimum inhibitory concentrations (MIC) ranging from 12.5 to 50 µg/ml against Staphylococcus aureus and Escherichia coli respectively .

Antifungal Activity

- Mechanism of Action : The antifungal properties are attributed to the inhibition of ergosterol synthesis in fungal cell membranes.

- Case Study : In vitro tests showed that DCMBA had an MIC of 250 µg/ml against Candida albicans, outperforming standard antifungal agents like griseofulvin (MIC = 500 µg/ml) in certain assays .

Comparative Analysis with Similar Compounds

To understand the uniqueness of DCMBA, it is essential to compare it with structurally similar compounds:

| Compound | Structure | Antimicrobial Activity (MIC) | Notes |

|---|---|---|---|

| 2,4-Dichlorobenzamide | Lacks methyl group | MIC = 50 µg/ml | Similar activity but less potent |

| 2,6-Dichlorobenzamide | Chlorine at different position | MIC = 100 µg/ml | Different antibacterial spectrum |

| 4-Methylbenzamide | Lacks chlorine atoms | MIC = >200 µg/ml | Significantly lower activity |

DCMBA's unique arrangement of chlorine and methyl groups contributes to its enhanced biological properties compared to these analogs .

Research Findings

Recent studies have focused on the pharmacological potential of DCMBA:

- Anticancer Properties : Preliminary studies suggest that DCMBA may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its potential as an anticancer agent.

- Toxicity Assessment : Toxicological evaluations indicate that while DCMBA shows promise as a therapeutic agent, it also poses risks if misused or administered improperly. Acute toxicity studies have classified it as toxic if ingested .

Q & A

Q. What are common synthetic routes for 2,4-Dichloro-6-methylbenzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions using substituted benzoyl chlorides and amines. For example, analogous benzamides are prepared by reacting chlorinated benzoyl chlorides with methylamine derivatives under anhydrous conditions . Key factors include:

- Catalyst selection : Use of triethylamine or pyridine to neutralize HCl byproducts.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.

Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm) .

- IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and C-Cl vibrations (~550–650 cm⁻¹) .

- X-ray crystallography : Use SHELX (SHELXL for refinement) to resolve molecular geometry and hydrogen bonding. ORTEP-III visualizes thermal ellipsoids and disorder .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 218.02) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

- Methodological Answer : Hybrid functionals like B3LYP (Becke three-parameter + Lee-Yang-Parr) balance computational cost and accuracy for thermochemical properties . Steps include:

- Geometry optimization : Use 6-31G(d,p) basis sets to minimize energy.

- Electronic analysis : Calculate HOMO-LUMO gaps to assess reactivity (e.g., electron-withdrawing Cl groups lower LUMO energy).

- Solvent effects : Include PCM (Polarizable Continuum Model) for solvation energy in DMSO or chloroform.

Validate results against experimental UV-Vis spectra (λmax ~270–290 nm) .

Q. What strategies resolve contradictions between experimental crystallographic data and computational modeling results?

- Methodological Answer :

- Cross-validation : Compare DFT-predicted bond lengths/angles with X-ray data. Discrepancies >0.05 Å may indicate incomplete basis sets or missing dispersion corrections .

- Refinement protocols : Use SHELXL’s TWIN/BASF commands to model crystallographic disorder or twinning .

- Energy frameworks : Analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonds) using CrystalExplorer to explain packing anomalies .

Q. How can polymorphism and crystallographic disorder be addressed during structural refinement?

- Methodological Answer :

- Disorder modeling : Split occupancy atoms in SHELXL (e.g., for rotating methyl or chloro groups) and apply geometric restraints .

- Polymorph screening : Vary crystallization solvents (e.g., ethanol vs. acetonitrile) and temperatures. Use DSC/TGA to identify phase transitions .

- Density maps : Examine residual electron density (>0.3 e/ų) to locate missed solvent molecules or disordered regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.